3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

Description

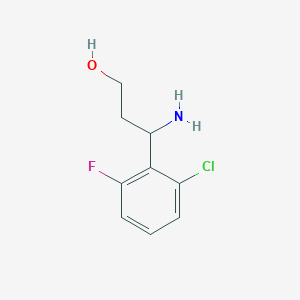

3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (CAS 1323966-28-4) is a chiral amino alcohol derivative with the molecular formula C₉H₁₁ClFNO. It features a propan-1-ol backbone substituted at the 3-position with an amino group and a 2-chloro-6-fluorophenyl aromatic ring. Its stereochemistry and halogenated aromatic system may influence its biological activity, solubility, and intermolecular interactions .

Properties

CAS No. |

787615-40-1 |

|---|---|

Molecular Formula |

C9H11ClFNO |

Molecular Weight |

203.64 g/mol |

IUPAC Name |

3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11ClFNO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2 |

InChI Key |

ZFOTYJZQQJZTLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CCO)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using hydrogenation or catalytic transfer hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-amino-3-(2-chloro-6-fluorophenyl)propanal.

Reduction: Formation of 3-amino-3-(2-chloro-6-fluorophenyl)propanamine.

Substitution: Formation of 3-amino-3-(2-methoxy-6-fluorophenyl)propan-1-ol.

Scientific Research Applications

3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol include compounds with variations in halogen substituents, aromatic ring substitution patterns, or backbone modifications. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Analogues

Key Differences and Implications

Substituent Effects on Reactivity :

- The 2-chloro-6-fluorophenyl group in the target compound introduces steric hindrance and electronic effects due to the ortho-chloro and para-fluoro substituents. This contrasts with analogs like the 3-fluorophenyl derivative, which lacks steric constraints but may exhibit different electronic interactions .

- Hydrochloride salts (e.g., 1159826-18-2) improve aqueous solubility, critical for biological assays, but may alter crystallization behavior compared to free bases .

Stereochemical Considerations: The (S)-enantiomer of 3-amino-3-(3-fluorophenyl)propan-1-ol (CAS 1213482-43-9) is explicitly noted, highlighting the importance of chirality in drug-receptor interactions.

However, direct evidence for this application is lacking .

Table 2: Physicochemical Properties (Inferred)

| Property | This compound | 3-Amino-3-(3-fluorophenyl)propan-1-ol |

|---|---|---|

| Molecular Weight (g/mol) | 215.65 | 181.20 |

| LogP (Predicted) | ~2.1 (Cl/F increase hydrophobicity) | ~1.8 |

| Hydrogen Bond Donors | 2 (-NH₂, -OH) | 2 |

Research Findings and Limitations

- Synthesis and Characterization : The target compound is cataloged by Global Chemical Supplier and Otto Chemie, but detailed synthetic routes or spectral data (e.g., NMR, XRD) are absent in the provided evidence. Structural analogs like chalcones have been crystallographically analyzed using SHELX software, suggesting similar methods could apply to the target compound .

- Biological Activity: No direct studies on the target compound’s bioactivity are cited.

- Gaps in Data : Comparative solubility, stability, or toxicity data are unavailable. The evidence relies on commercial specifications (e.g., purity) rather than peer-reviewed studies.

Biological Activity

3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

Structural Characteristics

The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 188.63 g/mol. The compound features an amino group and a hydroxyl group attached to a propanol backbone, along with a chlorinated and fluorinated phenyl ring. These structural components contribute to its chemical reactivity and potential therapeutic applications .

1. Enzyme Interaction Studies

Research indicates that this compound may modulate enzyme activity, influencing various metabolic pathways. Its interactions with specific enzymes suggest potential applications as a biochemical probe in pharmacological studies. Preliminary findings indicate that the compound could affect inflammatory responses, making it a candidate for further investigation in anti-inflammatory therapies .

2. Antidepressant Potential

The compound has been explored in the synthesis of antidepressant molecules. Its structural properties may enhance its efficacy in alleviating symptoms of depression. Studies have shown that derivatives of this compound exhibit promising results in preclinical models, indicating its potential role in the development of new antidepressants .

Case Study 1: Pharmacological Exploration

A study investigating the pharmacological properties of this compound focused on its effects on neurotransmitter systems. The results demonstrated that the compound could enhance serotonergic activity, which is crucial for mood regulation. This finding supports its potential use in treating mood disorders .

Case Study 2: In Vitro Studies

In vitro studies have shown that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The results indicated a significant reduction in cytokine levels when cells were treated with the compound, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(2-Chloro-4-fluorophenyl)propan-1-ol | Similar chlorinated and fluorinated phenyl | Different positioning of halogens affecting reactivity |

| 2-Chloro-6-fluorobenzyl alcohol | Benzyl alcohol derivative | Lacks the propanol chain but retains halogen features |

| 4-Fluoro-3-(phenyl)propan-1-ol | Fluorinated phenyl group | Different halogen positioning impacting properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.